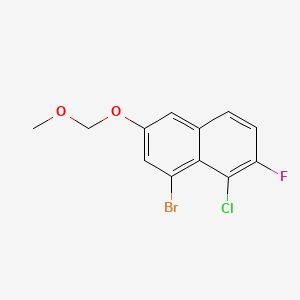![molecular formula C17H22F3NO3 B13927616 Tert-butyl 4-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13927616.png)
Tert-butyl 4-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxylate typically involves the reaction of 4-(trifluoromethoxy)aniline with tert-butyl 4-aminopiperidine-1-carboxylate. The reaction is mediated by triphosgene, which facilitates the formation of the desired product through an unsymmetrical urea formation process . The reaction conditions generally include the use of dichloromethane as a solvent and diisopropylethylamine as a base, with the reaction mixture being stirred at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Tert-butyl 4-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 4-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to modulation of biochemical processes. For example, it has been studied as a potent inhibitor of soluble epoxide hydrolase, which plays a role in inflammation and pain modulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-hydroxy-4-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a carboxylate group.
Tert-butyl 4-[4-(hydroxymethyl)phenyl]piperidine-1-carboxylate: Contains a hydroxymethyl group instead of a trifluoromethoxy group.
Uniqueness
Tert-butyl 4-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.
Propriétés
Formule moléculaire |
C17H22F3NO3 |
|---|---|
Poids moléculaire |
345.36 g/mol |
Nom IUPAC |
tert-butyl 4-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22F3NO3/c1-16(2,3)24-15(22)21-10-8-13(9-11-21)12-4-6-14(7-5-12)23-17(18,19)20/h4-7,13H,8-11H2,1-3H3 |
Clé InChI |
RDBYGNSYOIZOJG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


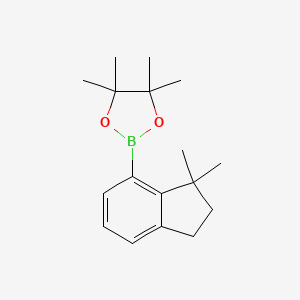
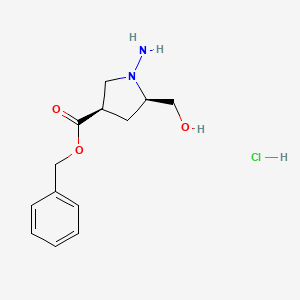
![Ethyl6-{4-[allyl(benzylsulfonyl)carbamoyl]piperidin-1-yl}-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate](/img/structure/B13927540.png)
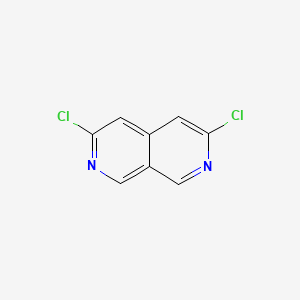

![1-Chloro-8-[2-(3,4-dimethylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13927567.png)
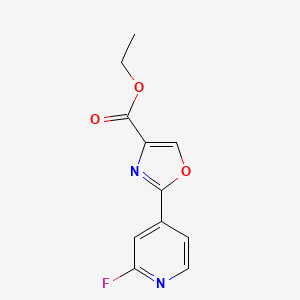
![2-(6-Aminobenzo[d]oxazol-5-yl)propan-2-ol](/img/structure/B13927578.png)
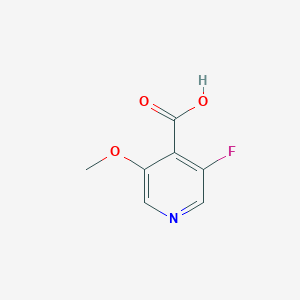
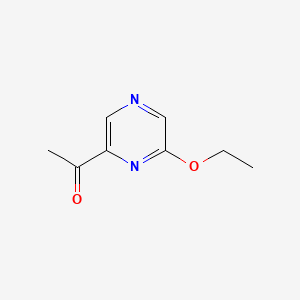


![2-[(3aS,4S,6aR)-5-(2-fluoro-4-methoxybenzoyl)-4-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine-5-carbonitrile](/img/structure/B13927609.png)
